N'-phenyl-N-(3-pyrazol-1-ylcyclobutyl)propane-1,3-diamine
Description
N’-phenyl-N-(3-pyrazol-1-ylcyclobutyl)propane-1,3-diamine is a complex organic compound that features a pyrazole ring, a cyclobutyl group, and a phenyl group. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N'-phenyl-N-(3-pyrazol-1-ylcyclobutyl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4/c1-2-6-14(7-3-1)17-8-4-9-18-15-12-16(13-15)20-11-5-10-19-20/h1-3,5-7,10-11,15-18H,4,8-9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZNINWTKVWKMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N2C=CC=N2)NCCCNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-phenyl-N-(3-pyrazol-1-ylcyclobutyl)propane-1,3-diamine typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic conditions.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a cycloaddition reaction involving alkenes and carbenes.
Attachment of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the phenyl group is attached to the nitrogen atom of the pyrazole ring.
Final Assembly: The final step involves the coupling of the pyrazole-cyclobutyl intermediate with propane-1,3-diamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N’-phenyl-N-(3-pyrazol-1-ylcyclobutyl)propane-1,3-diamine undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
N’-phenyl-N-(3-pyrazol-1-ylcyclobutyl)propane-1,3-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-phenyl-N-(3-pyrazol-1-ylcyclobutyl)propane-1,3-diamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may affect signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrazole derivatives: Known for their biological activities and used in similar applications.
Cyclobutylamines: Share the cyclobutyl group and have comparable chemical properties.
Uniqueness
N’-phenyl-N-(3-pyrazol-1-ylcyclobutyl)propane-1,3-diamine is unique due to its combination of a pyrazole ring, a cyclobutyl group, and a phenyl group, which confer distinct chemical and biological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
